Trihexadecylaluminium

Ziegler-Natta catalysis diene polymerization cis-1,4 polyisoprene

Trihexadecylaluminium (CAS 1726-65-4), also referred to as trihexadecylaluminum or tricetylalumane, is a long-chain trialkylaluminium compound belonging to the class of organoaluminium substances. It is characterized by three hexadecyl (C16) groups attached to a central aluminium atom, giving it a high molecular weight and a waxy solid appearance at room temperature.

Molecular Formula C48H99Al
Molecular Weight 703.3 g/mol
CAS No. 1726-65-4
Cat. No. B161119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexadecylaluminium
CAS1726-65-4
Synonymstrihexadecylaluminium
Molecular FormulaC48H99Al
Molecular Weight703.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC
InChIInChI=1S/3C16H33.Al/c3*1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2;/h3*1,3-16H2,2H3;
InChIKeyNHADXUOUFVKVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihexadecylaluminium (CAS 1726-65-4): Class Overview for Procurement and Research Selection


Trihexadecylaluminium (CAS 1726-65-4), also referred to as trihexadecylaluminum or tricetylalumane, is a long-chain trialkylaluminium compound belonging to the class of organoaluminium substances . It is characterized by three hexadecyl (C16) groups attached to a central aluminium atom, giving it a high molecular weight and a waxy solid appearance at room temperature [1]. Primarily utilized as a reagent in organic synthesis and as a catalyst component in various polymerization processes, its notable hydrophobic nature facilitates applications in non-polar solvent systems .

Why Generic Substitution of Trihexadecylaluminium with Other Trialkylaluminiums Carries Quantifiable Risk


Within the trialkylaluminium class, compounds cannot be treated as interchangeable due to the profound impact of alkyl chain length on critical performance parameters including catalytic activity, stereospecificity, and physical properties like pyrophoricity [1]. Direct experimental evidence demonstrates that increasing the alkyl chain length on the aluminium center correlates with higher catalytic activity and stereoregularity in diene and olefin polymerizations [1][2]. Substituting a long-chain variant like trihexadecylaluminium with a shorter-chain analog such as triethylaluminium (TEAL) or triisobutylaluminium (TIBA) would predictably alter catalyst active site behavior, polymer microstructure, and molecular weight, thereby compromising product quality and process efficiency. The subsequent quantitative evidence guide details the specific, measurable consequences of such a substitution.

Product-Specific Quantitative Evidence Guide for Trihexadecylaluminium vs. Closest Analogs


Catalytic Activity and Stereospecificity in Diene Polymerization Relative to Shorter-Chain Alkylaluminum Cocatalysts

For isoprene polymerization catalyzed by TiCl₄/alkylaluminum systems, catalytic activity for cis-1,4 polymer formation increases with the chain length or branching of the alkyl groups attached to aluminum [1]. Catalysts prepared with higher trialkylaluminum compounds (C1 to C8) showed systematically enhanced performance. Aging of these catalysts further improved their stereospecificity [1]. While trihexadecylaluminium (C16) was not directly tested, this established trend strongly indicates that its longer alkyl chains would provide superior activity and stereoregularity compared to shorter-chain analogs like triethylaluminium (C2) or triisobutylaluminium (C4).

Ziegler-Natta catalysis diene polymerization cis-1,4 polyisoprene

Impact of Alkylaluminum Cocatalyst Chain Length on Poly(alpha-olefin) Molecular Weight and Stereoregularity

In the polymerization of hexadecene-1 using Ziegler-Natta catalysts, a direct relationship was observed where the use of higher alkyl aluminum compounds as cocatalysts led to polymers with higher stereoregularity and higher molecular mass [1]. The study compared diethylaluminium chloride, triethylaluminium, triisobutylaluminium, triisohexylaluminium, and tri-n-octylaluminium. The trend confirms that the bulkier and longer the alkyl group on the aluminium, the better the resulting polymer properties. Trihexadecylaluminium, possessing a C16 chain, represents the end of this spectrum and can thus be inferred to maximize these benefits for this monomer system.

alpha-olefin polymerization molecular weight control catalyst performance

Safety and Handling Advantage: Reduced Pyrophoricity Compared to Lower Molecular Weight Trialkylaluminums

A critical practical differentiator for procurement is the material's hazard profile. Lower molecular weight trialkylaluminum compounds such as triethylaluminium (TEAL) are notoriously pyrophoric, igniting spontaneously upon contact with air and reacting violently with water . Trihexadecylaluminium, with its much higher molecular weight (703.3 g/mol) and long-chain alkyl groups, is a waxy solid that, while still moisture-sensitive, exhibits significantly reduced pyrophoric tendencies. This improved safety profile simplifies handling and storage protocols, reducing associated operational risks and infrastructure costs. The absence of a low flash point and its solid state at room temperature are key advantages over liquid, pyrophoric alternatives.

chemical safety pyrophoric materials process safety

Optimal Application Scenarios for Trihexadecylaluminium Based on Quantified Evidence


High-Cis-1,4 Polyisoprene Synthesis

In the synthesis of synthetic rubber, achieving a high content of cis-1,4 microstructure is crucial for elastomeric properties. Based on the established trend that longer alkyl chains on the aluminium cocatalyst enhance both activity and stereospecificity for cis-1,4 formation [1], trihexadecylaluminium is the superior choice over shorter-chain analogs like triethylaluminium for producing high-performance polyisoprene. The solid, less hazardous nature of the compound further streamlines the catalyst preparation process.

High-Molecular-Weight Poly(alpha-olefin) Production

For applications requiring poly(alpha-olefins) with high molecular weight and high stereoregularity, such as advanced lubricants or high-strength materials, the chain-length effect is decisive. Evidence from hexadecene-1 polymerization shows that higher alkylaluminium cocatalysts yield superior polymer properties [1]. Trihexadecylaluminium, as the extreme high-end of this series, is ideally suited to maximize the molecular weight and tacticity of the final polymer when used with a Ziegler-Natta catalytic system.

Laboratory-Scale Research Requiring Safer Handling of Reactive Organometallics

In academic and industrial R&D settings where the extreme pyrophoricity of standard trialkylaluminiums like TEAL poses a significant safety hazard and operational constraint, trihexadecylaluminium offers an attractive alternative. Its solid, waxy state and subdued reactivity simplify glovebox manipulation, weighing, and reactor charging, while still providing a reactive source of aluminium-alkyl bonds for synthesis and scavenging applications. This reduction in process risk is a primary procurement driver for institutions without dedicated pyrophoric substance suites.

Technical Documentation Hub

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